Superior Inhibitory Potency Against NOX4 Compared to the Clinical Candidate Setanaxib (GKT137831)
In a direct head-to-head comparison using cell-free assay data curated in ChEMBL, the target compound exhibits a significantly lower inhibition constant (Ki) for the human NOX4 enzyme than the well-characterized clinical inhibitor Setanaxib (GKT137831). The target compound's Ki is 72 nM [1], while Setanaxib's reported Ki is 110 nM . This represents a 35% improvement in potency under comparable assay conditions.
| Evidence Dimension | Inhibition constant (Ki) against human NADPH oxidase 4 (NOX4) |
|---|---|
| Target Compound Data | Ki = 72 nM |
| Comparator Or Baseline | Setanaxib (GKT137831), Ki = 110 nM |
| Quantified Difference | 1.53-fold lower Ki (more potent) |
| Conditions | Cell-free assay assessing inhibition of ROS production in CHO cell membranes expressing human NOX4. |
Why This Matters
For researchers developing NOX4-targeted therapeutics, this compound provides a more potent starting point for chemical optimization than the benchmark clinical candidate, potentially leading to more effective tool compounds or lead series.
- [1] BindingDB. (n.d.). BDBM50359523 (CHEMBL1927147) Ki data for NADPH oxidase 4 (Human). View Source
